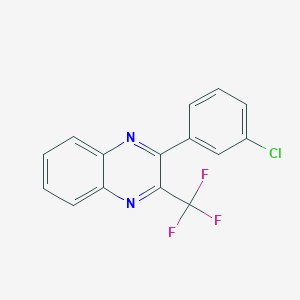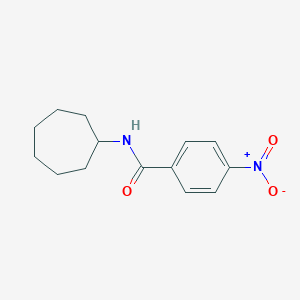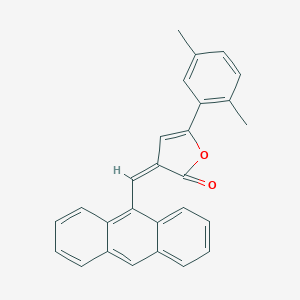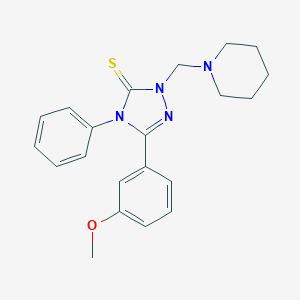![molecular formula C25H21BrN2O3S B393279 (2Z,5Z)-5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE](/img/structure/B393279.png)
(2Z,5Z)-5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,5Z)-5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a brominated hydroxy-methoxybenzylidene moiety, and a dimethylphenyl-imino group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process:
Formation of the Thiazolidinone Ring: This step involves the reaction of a thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolidinone derivative and 3-bromo-4-hydroxy-5-methoxybenzaldehyde in the presence of a base such as sodium hydroxide.
Formation of the Imino Group: The final step involves the reaction of the intermediate product with 2,6-dimethylaniline to form the imino group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromine atom in the benzylidene moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
(2Z,5Z)-5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is not fully understood but is believed to involve interactions with various molecular targets:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
Pathways Involved: Potential pathways include the inhibition of inflammatory mediators, induction of apoptosis in cancer cells, and disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-hydroxy-5-methoxybenzoic acid
- 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
- 3-Bromo-5-hydroxy-4-methoxybenzaldehyde (4-nitrophenyl)hydrazone
Uniqueness
(2Z,5Z)-5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazolidinone ring, brominated benzylidene moiety, and imino group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H21BrN2O3S |
|---|---|
Molecular Weight |
509.4g/mol |
IUPAC Name |
(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,6-dimethylphenyl)imino-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H21BrN2O3S/c1-15-8-7-9-16(2)22(15)27-25-28(18-10-5-4-6-11-18)24(30)21(32-25)14-17-12-19(26)23(29)20(13-17)31-3/h4-14,29H,1-3H3/b21-14-,27-25? |
InChI Key |
SDMJLFCCANDCLS-PPTQLFOTSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CC(=C(C(=C3)Br)O)OC)S2)C4=CC=CC=C4 |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/S2)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CC(=C(C(=C3)Br)O)OC)S2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-3-[(4-tert-butylbenzoyl)hydrazono]butanamide](/img/structure/B393196.png)

![2-[2-(2-bromobenzoyl)hydrazino]-N-(tert-butyl)-2-oxoacetamide](/img/structure/B393199.png)
![2,4-dichloro-N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B393201.png)
![3-[(E)-{[(3-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE](/img/structure/B393202.png)
![2-Methoxybenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B393207.png)

![2-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}-4,6-dibromophenyl 3,4,5-trimethoxybenzoate](/img/structure/B393209.png)
![2-({6-[(2-hydroxy-3-methoxybenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B393210.png)

![N-butyl-2-({6-[(2,6-dichlorobenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetamide](/img/structure/B393214.png)

![N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B393217.png)
![1-{(E)-[(4-ethylphenyl)imino]methyl}-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B393218.png)
